molecular formula C4H6CrN6S4- B100417 Reineckate CAS No. 16248-93-4

Reineckate

Cat. No.: B100417
CAS No.: 16248-93-4
M. Wt: 318.4 g/mol
InChI Key: CLFAPTXAJGBEMW-UHFFFAOYSA-J
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Description

Reineckate, also known as ammonium tetrathiocyanatodiamminechromate (III), is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. It is a dark-red crystalline compound that is soluble in boiling water, acetone, and ethanol. This compound is classified as a metal isothiocyanate complex and has been widely used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reineckate is prepared by treating molten ammonium thiocyanate with ammonium dichromate. The reaction typically occurs at a temperature range of 145–150°C. The resulting product is then crystallized from the solution to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions: Reineckate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reineckate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Reineckate involves the formation of complexes with nitrogenous bases. The chromium atom in this compound is surrounded by six nitrogen atoms in an octahedral geometry, which allows it to interact with various organic compounds. The formation of these complexes leads to the precipitation of the target compounds, facilitating their isolation and identification .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of organic bases, including amino acids and alkaloids. Its dark-red crystalline form and solubility in various solvents also distinguish it from other similar compounds .

Properties

IUPAC Name

azane;chromium(3+);tetrathiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAPTXAJGBEMW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CrN6S4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt)
Record name Reinecke salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16248-93-4
Record name Reinecke salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reineckate
Reactant of Route 2
Reineckate

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